molecular formula C6H14OS B2600181 2-Methoxypentane-1-thiol CAS No. 1860324-46-4

2-Methoxypentane-1-thiol

Cat. No.: B2600181
CAS No.: 1860324-46-4
M. Wt: 134.24
InChI Key: QCGUQISAYUJXGF-UHFFFAOYSA-N
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Description

2-Methoxypentane-1-thiol is a chemical compound with the molecular formula C6H14OS . Its molecular weight is 134.24 g/mol . It is also known by its IUPAC name 2-methylpentane-1-thiol .


Synthesis Analysis

The synthesis of this compound could potentially involve thiol-ene reactions . These reactions are a powerful way to functionalize thiols, and they have been used in various applications such as polymer syntheses . The reaction can be promoted by a heterogeneous catalyst composed of copper nanoparticles supported on TiO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain with a sulfur atom attached to one end and a methoxy group attached to the second carbon .


Chemical Reactions Analysis

Thiol-ene reactions, including the radical-mediated and base/nucleophile-initiated types, are significant in the context of this compound . These reactions are modular, wide in scope, give (near) quantitative yields, generate inoffensive (if any) byproducts that are easily removed by non-chromatographic methods, and are stereospecific .

Scientific Research Applications

  • Aroma Analysis in Wine

    • Dagan et al. (2014) developed a method for the routine analysis of 4-mercapto-4-methylpentan-2-one (4MMP), a key aroma compound in wines, especially in Sauvignon Blanc, using a stable isotope dilution assay and mass tandem spectrometry. This method allows for the quantification of 4MMP in wine at trace levels with high reproducibility and accuracy, highlighting its significance in wine aroma profiling (Dagan, Reillon, Roland, & Schneider, 2014).
  • Synthesis from Biomass

    • Brentzel et al. (2017) developed a process for synthesizing 1,5-pentanediol (1,5-PD) from furfural, involving dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. This process demonstrates the potential of using biomass-derived compounds for synthesizing valuable chemicals (Brentzel, Barnett, Huang, Maravelias, Dumesic, & Huber, 2017).
  • Identification in Vitis Vinifera Wines

    • Darriet et al. (1995) identified 4-mercapto-4-methylpentan-2-one in Vitis vinifera L. var. Sauvignon wines, a compound evoking odors of box tree and cat urine, playing a major role in the varietal aroma of these wines. This identification confirms the presence of such thiols in specific wine varieties and their contribution to wine aroma (Darriet, Tominaga, Lavigne, Boidron, & Dubourdieu, 1995).
  • Analyzing Volatile Thiols in Wine

    • Tominaga, Murat, & Dubourdieu (1998) developed a method to analyze volatile thiols in Sauvignon blanc wine, highlighting the significance of these compounds in varietal aroma. This method allows for measuring concentrations of several volatile compounds simultaneously, providing insights into the aroma profile of these wines (Tominaga, Murat, & Dubourdieu, 1998).
  • Anti-Cancer and Anti-Proliferative Properties

    • Pribluda et al. (2004) discussed 2-methoxyestradiol as an endogenous metabolite with promising potential for cancer treatment. It targets both tumor and endothelial cells by inducing apoptosis and inhibiting blood vessel formation, highlighting its therapeutic value in various stages of cancer (Pribluda, Gubish, Lavallee, Treston, Swartz, & Green, 2004).
  • Thiol Analysis in Food and Beverages

    • Capone, Ristić, Pardon, & Jeffery (2015) developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for analyzing potent thiols in wine. This method aids in understanding the characteristic aromas of various beverages and foods, influenced by volatile sulfur compounds (Capone, Ristić, Pardon, & Jeffery, 2015).

Future Directions

The future directions of 2-Methoxypentane-1-thiol could involve further exploration of its potential uses in various applications, such as in the synthesis of polymers and materials . Additionally, its role in modifying the redox state of critical exofacial thiols could be further investigated for potential therapeutic applications .

Properties

IUPAC Name

2-methoxypentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-4-6(5-8)7-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGUQISAYUJXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CS)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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